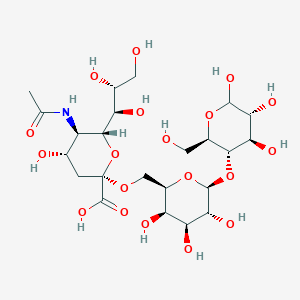
NeuAc(a2-6)Gal(b1-4)Glc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NeuAc(a2-6)Gal(b1-4)Glc typically involves enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of sugar moieties to form glycosidic bonds. For instance, sialyltransferases can be used to attach N-acetylneuraminic acid to galactose, followed by the addition of glucose using galactosyltransferases .
Industrial Production Methods
Industrial production of this compound often relies on microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the necessary enzymes for the synthesis of this trisaccharide. The fermentation process is optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
NeuAc(a2-6)Gal(b1-4)Glc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar moieties can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like halogenating reagents. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound. These derivatives can have different biological activities and properties compared to the parent compound .
科学的研究の応用
NeuAc(a2-6)Gal(b1-4)Glc has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: It plays a role in cell-cell interactions, signaling, and pathogen recognition. It is also used to study the structure and function of glycoproteins and glycolipids.
Medicine: It is used in the development of antiviral drugs, particularly for influenza, as it can inhibit the binding of the virus to host cells.
Industry: It is used in the production of biopharmaceuticals and as a component in various diagnostic assays
作用機序
NeuAc(a2-6)Gal(b1-4)Glc exerts its effects by binding to specific receptors on the surface of cells. For example, it can bind to selectins, which are adhesion molecules involved in cell-cell interactions and signaling. This binding can mediate cell adhesion and communication. In the case of influenza, this compound can inhibit the binding of the virus to host cells by blocking the interaction between the viral hemagglutinin and the sialic acid receptor .
類似化合物との比較
NeuAc(a2-6)Gal(b1-4)Glc is similar to other sialylated oligosaccharides, such as:
NeuAc(a2-3)Gal(b1-4)Glc: This compound has a different linkage between N-acetylneuraminic acid and galactose, which can result in different biological activities.
NeuAc(a2-6)Gal(b1-4)GlcNAc: This compound has an additional N-acetylglucosamine moiety, which can affect its binding properties and biological functions.
Neu5Gc(a2-6)Gal(b1-4)Glc: This compound has a different sialic acid moiety (N-glycolylneuraminic acid) instead of N-acetylneuraminic acid, which can result in different immunogenic properties.
This compound is unique in its specific linkage and composition, which gives it distinct biological activities and applications compared to other similar compounds .
特性
分子式 |
C23H39NO19 |
|---|---|
分子量 |
633.6 g/mol |
IUPAC名 |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H39NO19/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20?,21-,23+/m0/s1 |
InChIキー |
TYALNJQZQRNQNQ-PVURBZDVSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)O |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B13391217.png)
![Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate](/img/structure/B13391218.png)
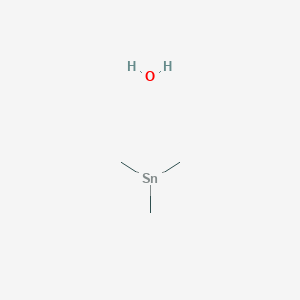
![sodium;4-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate](/img/structure/B13391237.png)
![8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B13391238.png)
![[(2-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea;Carbazochrome](/img/structure/B13391241.png)
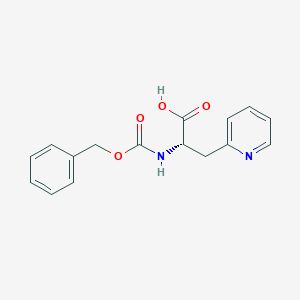
![2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride](/img/structure/B13391258.png)
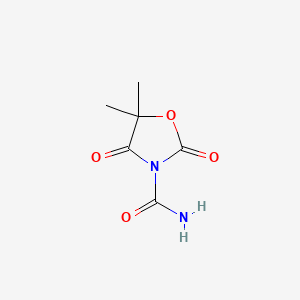
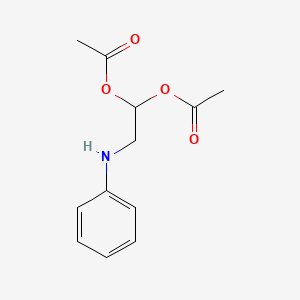
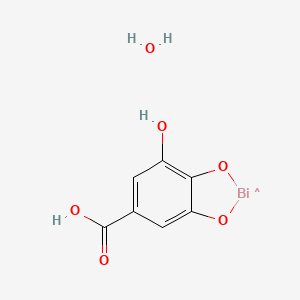
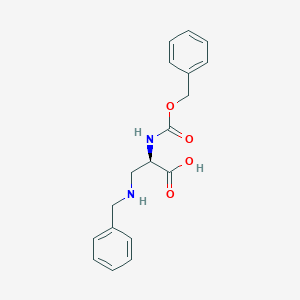
![2-[[5-hydroxy-7-(hydroxymethyl)-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13391283.png)
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)
